molecular formula C22H21BrN2O4S B2754233 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 1251600-02-8

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2754233
CAS No.: 1251600-02-8
M. Wt: 489.38
InChI Key: ZBJLGSUDIIBPTM-UHFFFAOYSA-N
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Description

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a bromobenzenesulfonyl group, a dimethyl-2-oxo-1,2-dihydropyridin-1-yl moiety, and a 3-methylphenylacetamide group

Preparation Methods

The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The starting materials, such as 4,6-dimethyl-2-oxo-1,2-dihydropyridine, are synthesized through cyclization reactions.

    Introduction of the bromobenzenesulfonyl group: This step involves the sulfonylation of the pyridine ring using 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the acetamide group: The final step involves the acylation of the intermediate compound with 3-methylphenylacetyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations that contribute to its biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide include:

    2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide: This compound has a fluorophenyl group instead of a methylphenyl group.

    2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-phenyl-1,2-oxazol-5-yl)acetamide: This compound contains an oxazolyl group instead of a methylphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-14-5-4-6-18(11-14)24-20(26)13-25-16(3)12-15(2)21(22(25)27)30(28,29)19-9-7-17(23)8-10-19/h4-12H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJLGSUDIIBPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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